4-cyclopentyl-1-methyl-3-(1-(4-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Triazolone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopentyl and Methyl Groups: These groups are introduced through alkylation reactions.
Attachment of the Piperidinyl and Benzoyl Groups: This step involves the use of coupling reactions, such as Suzuki–Miyaura coupling, to attach the piperidinyl and benzoyl groups to the triazolone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening and process optimization techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the triazolone core.
Scientific Research Applications
4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazolone derivatives with different substituents attached to the core structure. Examples include:
- 4-CYCLOPENTYL-1-METHYL-3-[1-(4-CHLOROBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
- 4-CYCLOPENTYL-1-METHYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Uniqueness
The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-cyclopentyl-2-methyl-5-[1-(4-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H28N4O2/c1-15-7-9-17(10-8-15)20(26)24-13-11-16(12-14-24)19-22-23(2)21(27)25(19)18-5-3-4-6-18/h7-10,16,18H,3-6,11-14H2,1-2H3 |
InChI Key |
MGKHDBIKXQLJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C |
Origin of Product |
United States |
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